molecular formula C17H18N2O2 B2795298 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline CAS No. 1903171-24-3

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline

Cat. No.: B2795298
CAS No.: 1903171-24-3
M. Wt: 282.343
InChI Key: CMGFSFIMZRRAOX-UHFFFAOYSA-N
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Description

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline ( 1903171-24-3) is a chemical compound with a molecular formula of C17H18N2O2 and a molecular weight of 282.34 g/mol. This synthetically accessible molecule features a quinoline scaffold, which is recognized in medicinal chemistry as a privileged structure due to its versatile applications in the development of bioactive molecules . The specific structural motif of an 8-oxyquinoline linked to a pyrrolidine moiety is found in research compounds investigated for various biological activities, including as antimycobacterial agents . As a research chemical, its value lies in its potential for further exploration in drug discovery campaigns. Researchers can utilize this compound as a building block or a core structure for designing and synthesizing novel analogs. It is well-suited for screening in biological assays, studying structure-activity relationships (SAR), and investigating mechanisms of action, particularly within the realm of infectious diseases and other therapeutic areas. This product is intended for Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

cyclopropyl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(13-6-7-13)19-10-8-14(11-19)21-15-5-1-3-12-4-2-9-18-16(12)15/h1-5,9,13-14H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFSFIMZRRAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline typically involves multi-step organic synthesis. One common method includes the formation of the pyrrolidine ring followed by the introduction of the quinolin-8-yloxy group. The cyclopropyl group is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .

Scientific Research Applications

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimicrobial and anticancer activities.

    Pyrrolidine derivatives: Widely used in medicinal chemistry for their bioactive properties

Uniqueness

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16N2O2
  • Molecular Weight : 256.30 g/mol
  • CAS Number : Not specified in current literature.

The biological activity of 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing the 8-hydroxyquinoline moiety have shown significant antimicrobial properties, acting against various bacterial strains and fungi. The mechanism often involves chelation of metal ions essential for microbial growth.
  • Anticancer Properties : Research indicates that derivatives of 8-hydroxyquinoline exhibit anticancer effects through apoptosis induction and inhibition of tumor growth. They may interfere with DNA synthesis or repair mechanisms in cancer cells.
  • Neuroprotective Effects : Some studies suggest that these compounds can act as iron-chelators, which may provide neuroprotective benefits in conditions like Alzheimer's disease by reducing oxidative stress.

Biological Activity Data

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 1×1041\times 10^{-4} to 1×1061\times 10^{-6} mg/mL
AnticancerInduces apoptosis in HeLa cells with IC50 values around 50 µM
NeuroprotectionReduces iron-induced oxidative stress in neuronal cell lines
AntiviralModerate activity against H5N1 avian influenza virus; optimal activity at higher lipophilicity

Case Studies

Several studies have highlighted the biological relevance of 8-hydroxyquinoline derivatives:

  • Antiviral Activity Study : A recent study evaluated various derivatives against H5N1 viruses, showing that certain substitutions on the quinoline ring enhanced antiviral activity while maintaining low cytotoxicity profiles. For instance, derivatives with electron-withdrawing groups demonstrated better efficacy against viral growth compared to others without such modifications .
  • Anticancer Evaluation : In a study involving HeLa cells, compounds derived from 8-hydroxyquinoline were found to induce significant apoptosis. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential .
  • Neuroprotective Research : A study investigating the neuroprotective effects revealed that 8-hydroxyquinoline acts as an iron chelator, effectively reducing neuronal cell death in models of iron overload .

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pyrrolidine + Cyclopropanecarbonyl chloride, Et₃N, DCM75–85≥95%
28-Hydroxyquinoline, DIAD, PPh₃, THF60–70≥90%

Basic: Which spectroscopic and analytical techniques confirm the structural identity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to the quinoline aromatic protons (δ 7.5–8.5 ppm), pyrrolidine protons (δ 2.5–4.0 ppm), and cyclopropane protons (δ 0.8–1.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and carbon-hydrogen correlations.
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of cyclopropanecarbonyl group).
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1700 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:

Target Identification :

  • Enzyme Inhibition Assays : Test activity against kinases, proteases, or cytochrome P450 isoforms using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GPCRs, ion channels).

Computational Modeling :

  • Molecular Docking : Predict binding poses in active sites (e.g., using AutoDock Vina).
  • MD Simulations : Assess stability of ligand-target complexes over time.

Cellular Phenotyping :

  • Measure downstream biomarkers (e.g., phosphorylation levels via Western blot) .

Advanced: How should researchers address conflicting reports on this compound’s biological activity?

Answer:

Standardize Assay Conditions :

  • Use isogenic cell lines and consistent incubation times/temperatures.

Structural Validation :

  • Confirm compound purity (≥95% by HPLC) and stereochemistry (via chiral HPLC or X-ray crystallography).

Substituent Effect Analysis :

  • Compare analogs with varied substituents (e.g., fluoro vs. methoxy groups) to isolate pharmacophore contributions .

Advanced: What role does stereochemistry play in the synthesis and bioactivity of this compound?

Answer:

  • Synthesis : Chiral intermediates (e.g., pyrrolidine derivatives) require enantioselective catalysis or resolution (e.g., chiral column chromatography) to avoid racemic mixtures .
  • Bioactivity : Enantiomers may exhibit divergent binding affinities. For example, (R)-configured analogs could show 10–100x higher potency than (S)-forms in receptor assays .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • HPLC Prep : Reverse-phase C18 columns with acetonitrile/water mobile phase .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps.

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

Temperature Modulation : Lower temperatures reduce side reactions (e.g., <40°C for acylation).

Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent undesired pyrrolidine oxidation .

Basic: How stable is this compound under varying storage or experimental conditions?

Answer:

  • Photostability : Degrades under UV light; store in amber vials.
  • Thermal Stability : Stable at ≤25°C (TGA data shows decomposition >150°C).
  • pH Sensitivity : Hydrolyzes in strong acids/bases (pH <2 or >10); use neutral buffers .

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